molecular formula Cr3Ge B14737650 CID 78062215

CID 78062215

Cat. No.: B14737650
M. Wt: 228.62 g/mol
InChI Key: FCQMPBZSNQEMRC-UHFFFAOYSA-N
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Description

N1-Acetyl-N2-formyl-5-methoxykynuramine is a metabolite of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its potent antioxidant properties and plays a significant role in protecting cells from oxidative stress.

Properties

Molecular Formula

Cr3Ge

Molecular Weight

228.62 g/mol

InChI

InChI=1S/3Cr.Ge

InChI Key

FCQMPBZSNQEMRC-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Cr].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxytryptamine.

    Acetylation: The 5-methoxytryptamine undergoes acetylation to form N1-acetyl-5-methoxytryptamine.

    Formylation: The N1-acetyl-5-methoxytryptamine is then formylated to produce N1-Acetyl-N2-formyl-5-methoxykynuramine.

Industrial Production Methods

Chemical Reactions Analysis

Analysis of Provided Sources

  • Search Result : Lists compounds like DTXSID1051802, DTXSID3040306, and others with associated CAS numbers and chemical properties, but no CID 78062215.

  • Search Result : Includes a table of 35 compounds with CIDs ranging from 286532 to 11834392, none matching this compound.

  • Search Result : Discusses structural determination of NSC 670224 and analogs, with CIDs unrelated to 78062215.

  • Search Result : Covers NURR1/NOT agonists (e.g., compounds S1–S10), but no this compound.

Recommendations for Further Research

Given the absence of this compound in the provided materials, consider the following steps:

  • Consult PubChem or SciFinder : Search these databases using the CID to retrieve synthesis pathways, reaction data, and related studies.

  • Review Patent Literature : Check patent databases (e.g., Google Patents) for disclosures involving this compound.

  • Examine Regulatory Databases : Investigate the EPA’s Chemicals Dashboard ( ) or TSCA Inventory ( ) for regulatory and environmental data.

General Approach to Chemical Reaction Analysis

While specific data for this compound is unavailable, the following methodology applies to similar compounds:

Key Reaction Parameters

ParameterTypical Sources
Synthesis Pathways Peer-reviewed journals (e.g., PMC articles )
Reaction Conditions Experimental details in methods sections (e.g., )
Yield and Purity Supporting information in publications (e.g., )
Toxicity/Stability Safety pharmacology studies (e.g., )

Example Reaction Workflow

For analogs like NSC 670224 ( ):

  • Alkylation : Formation of allyl ethers (e.g., 9 ) from mesylates.

  • Reduction : Conversion of nitriles to aldehydes (e.g., 13 ) using DIBAL.

  • Amination : Introduction of dimethylamine functionality via displacement reactions.

Scientific Research Applications

N1-Acetyl-N2-formyl-5-methoxykynuramine has several scientific research applications:

    Chemistry: It is studied for its antioxidant properties and potential as a protective agent against oxidative stress.

    Biology: It is investigated for its role in cellular protection and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments.

    Industry: Its antioxidant properties make it a candidate for use in preserving food and cosmetic products.

Mechanism of Action

The mechanism by which N1-Acetyl-N2-formyl-5-methoxykynuramine exerts its effects involves its interaction with free radicals. It neutralizes free radicals, thereby preventing oxidative damage to cells. The molecular targets include various reactive oxygen species, and the pathways involved are those related to oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: The parent compound from which N1-Acetyl-N2-formyl-5-methoxykynuramine is derived.

    N1-Acetyl-5-methoxytryptamine: An intermediate in the synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine.

    5-Methoxytryptamine: The starting material for the synthesis.

Uniqueness

N1-Acetyl-N2-formyl-5-methoxykynuramine is unique due to its dual functional groups (acetyl and formyl) and its potent antioxidant properties. Unlike melatonin, it has enhanced stability and a longer half-life, making it more effective in certain applications.

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